molecular formula C10H10N4O2S B3464471 [1-(4-Tolyl)tetrazol-5-ylthio]acetic acid

[1-(4-Tolyl)tetrazol-5-ylthio]acetic acid

Cat. No.: B3464471
M. Wt: 250.28 g/mol
InChI Key: BRXNUWJOLAYOTC-UHFFFAOYSA-N
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Description

[1-(4-Tolyl)tetrazol-5-ylthio]acetic acid: is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .

Properties

IUPAC Name

2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-7-2-4-8(5-3-7)14-10(11-12-13-14)17-6-9(15)16/h2-5H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXNUWJOLAYOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Tolyl)tetrazol-5-ylthio]acetic acid typically involves the reaction of 4-methylbenzenethiol with chloroacetic acid, followed by cyclization with sodium azide to form the tetrazole ring. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and the reactions are carried out under reflux conditions .

Industrial Production Methods: Industrial production of tetrazole derivatives, including this compound, often employs eco-friendly approaches. These methods include the use of water as a solvent, moderate reaction conditions, and non-toxic reagents. The goal is to achieve high yields with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: [1-(4-Tolyl)tetrazol-5-ylthio]acetic acid is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the formation of stable metallic complexes and molecular compounds .

Biology and Medicine: Tetrazole derivatives, including this compound, have shown potential in medicinal chemistry due to their biological activities. They are investigated for their antimicrobial, antiviral, and anticancer properties .

Industry: In the industrial sector, tetrazole derivatives are used in the development of new materials, including explosives and propellants, due to their high nitrogen content and stability .

Mechanism of Action

The mechanism of action of [1-(4-Tolyl)tetrazol-5-ylthio]acetic acid involves its interaction with biological targets through its tetrazole ring. The tetrazole ring can mimic carboxylic acids, allowing it to bind to various enzymes and receptors. This binding can inhibit or activate specific biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: [1-(4-Tolyl)tetrazol-5-ylthio]acetic acid is unique due to the presence of both a tolyl group and a thioacetic acid moiety. This combination provides distinct chemical reactivity and biological activity compared to other tetrazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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